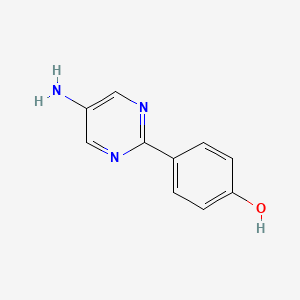

4-(5-Amino-2-pyrimidyl)phenol

Description

Contextual Significance of Pyrimidine-Phenol Hybrid Scaffolds

Pyrimidine-phenol hybrid scaffolds are molecular frameworks that incorporate both a pyrimidine (B1678525) ring and a phenol (B47542) group. These structural motifs are of considerable interest in medicinal chemistry because they can interact with a wide range of biological targets. nih.gov The pyrimidine ring, an electron-rich aromatic heterocycle, is a fundamental component of DNA and RNA and is known for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems like phenyl rings. nih.gov This versatility allows for the modification of a drug candidate's pharmacokinetic and pharmacodynamic properties. nih.gov

The phenol group, with its hydroxyl (-OH) substituent on an aromatic ring, can also participate in hydrogen bonding and other intermolecular interactions, which are crucial for binding to biological targets such as enzymes and receptors. nih.gov The combination of these two moieties in a single molecule can lead to compounds with enhanced biological activities and novel therapeutic applications. nih.govmdpi.com Pyrimidine-phenol hybrids have been explored for their potential in developing new anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.net

Historical Overview of Aminophenol and Pyrimidine Chemistry

The history of aminophenol chemistry dates back to the 19th century. Aminophenols are organic compounds derived from phenol and are produced through the reduction of nitrophenols. thebrainyinsights.com A key application of aminophenols is in the synthesis of pharmaceuticals, most notably as the final intermediate in the industrial production of paracetamol from 4-aminophenol. wikipedia.org They are also utilized in the manufacturing of dyes and as developers in photography. thebrainyinsights.comwikipedia.org

The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent compound, pyrimidine, was first prepared in 1900. wikipedia.org The pyrimidine ring system is widespread in nature, found in the nucleobases cytosine, thymine, and uracil, as well as in vitamin B1 (thiamine). wikipedia.orgbritannica.com Synthetic pyrimidine derivatives have also found extensive use in medicine, including as barbiturates and in antiviral drugs. wikipedia.org The development of methods to synthesize and modify the pyrimidine ring has been a major focus of organic chemistry, leading to a vast number of derivatives with diverse applications. researchgate.net

Research Landscape and Emerging Areas for 4-(5-Amino-2-pyrimidyl)phenol

The research landscape for this compound and related pyrimidine-phenol hybrids is dynamic and expanding. Current research is heavily focused on the synthesis of novel derivatives and the evaluation of their biological activities. A significant area of investigation is in cancer therapy, where these compounds are being explored as inhibitors of various kinases and other enzymes involved in cell proliferation and survival. nih.govmdpi.com The ability of the pyrimidine scaffold to be easily modified allows for the creation of libraries of compounds for high-throughput screening against different cancer cell lines. nih.gov

Another emerging area is in the development of new materials. The unique electronic and photophysical properties of these hybrid molecules make them candidates for use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. mdpi.com Researchers are exploring how modifications to the molecular structure can tune these properties for specific applications. mdpi.com Furthermore, the potential for these compounds to act as ligands for metal complexes is also being investigated, which could lead to new catalysts and materials with interesting magnetic or optical properties. rsc.org

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 4-(5-Amino-2-pyrimidinyl)phenol |

| CAS Number | 1094311-62-2 |

| Molecular Formula | C10H9N3O |

| Molecular Weight | 187.202 g/mol |

Data sourced from SynQuest Labs, Inc. synquestlabs.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

4-(5-aminopyrimidin-2-yl)phenol |

InChI |

InChI=1S/C10H9N3O/c11-8-5-12-10(13-6-8)7-1-3-9(14)4-2-7/h1-6,14H,11H2 |

InChI Key |

NCHCHBIEHDUUBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)N)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 5 Amino 2 Pyrimidyl Phenol

Reactivity of the Phenolic Hydroxyl Group in 4-(5-Amino-2-pyrimidyl)phenol

The hydroxyl group attached to the phenyl ring is a significant contributor to the molecule's reactivity, influencing both oxidation and substitution reactions.

Oxidation Reactions of the Phenolic Moiety

Phenols are susceptible to oxidation, and this compound is no exception. The phenolic hydroxyl group can be oxidized to form quinone-type structures. libretexts.org The presence of the amino and pyrimidyl substituents on the phenol (B47542) ring influences the ease and outcome of this oxidation. The electron-donating amino group generally enhances the susceptibility of the phenol to oxidation, while the electron-withdrawing pyrimidine (B1678525) ring may have a moderating effect. rsc.org

The oxidation of similar phenolic compounds can be achieved using various oxidizing agents, such as chromic acid, to yield benzoquinones. libretexts.org For instance, the oxidation of phenols can be a key step in the metabolic pathways of related pharmaceutical compounds.

| Oxidizing Agent | Expected Product Type | Reference |

| Chromic Acid | Quinone | libretexts.org |

| Other oxidizing agents | Varies depending on reagent and conditions | evitachem.com |

Electrophilic Aromatic Substitution on the Phenol Ring

The hydroxyl group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to it. mlsu.ac.in In this compound, the positions ortho to the hydroxyl group are sterically unhindered and electronically activated, making them prime targets for electrophiles. makingmolecules.com

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. mlsu.ac.inlibretexts.org For instance, halogenation with bromine in a non-polar solvent can lead to the introduction of a bromine atom onto the phenol ring. mlsu.ac.in Nitration, typically carried out with a mixture of nitric and sulfuric acids, would be expected to introduce a nitro group. libretexts.org The strong activation by the hydroxyl group can sometimes make it challenging to control the extent of substitution, potentially leading to polysubstituted products. mlsu.ac.in

| Reaction | Typical Reagents | Expected Position of Substitution | Reference |

| Halogenation | Br₂ in CS₂ or CCl₄ | Ortho to the hydroxyl group | mlsu.ac.in |

| Nitration | Dilute HNO₃ | Ortho and para to the hydroxyl group | mlsu.ac.in |

| Sulfonation | H₂SO₄ (temperature dependent) | Ortho or para to the hydroxyl group | mlsu.ac.in |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Para to the hydroxyl group is often predominant | mlsu.ac.in |

| Friedel-Crafts Acylation | Acyl halide, Lewis acid (e.g., AlCl₃) | Para to the hydroxyl group is often predominant | saskoer.ca |

Reactivity of the Amino Group on the Pyrimidine Ring

The amino group at the 5-position of the pyrimidine ring is a key functional group, imparting nucleophilic character and enabling a variety of chemical transformations.

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. researchgate.net This nucleophilicity allows the amino group to participate in reactions with various electrophiles. The reactivity of an amino group can be influenced by the electronic nature of the aromatic ring to which it is attached. In this case, the electron-withdrawing pyrimidine ring may slightly decrease the nucleophilicity of the amino group compared to an amino group on a simple benzene (B151609) ring.

The nucleophilic character of the amino group is fundamental to many of its reactions, including condensation, acylation, and alkylation.

Condensation Reactions Involving the Primary Amine

Primary amines readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). For example, the amino group of a related pyrimidine derivative has been shown to react with aldehydes to form the corresponding (methylidene)amino derivatives. researchgate.net These reactions are often catalyzed by acids or bases and typically involve the removal of a water molecule.

Multicomponent reactions, where several reactants combine in a single step, often utilize the reactivity of amino groups. For instance, a one-pot reaction involving an aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound can lead to the formation of more complex heterocyclic systems. rsc.org

| Reactant | Reaction Type | Product Type | Reference |

| Aldehyde (e.g., 4-chlorobenzaldehyde) | Condensation | (Methylidene)amino derivative (Imine) | researchgate.net |

| Aldehyde and an active methylene compound | Multicomponent condensation | Fused pyrimidine systems | rsc.org |

Acylation and Alkylation of the Amino Functionality

The nucleophilic amino group can be readily acylated by reacting with acylating agents like acid chlorides or anhydrides. researchgate.net For example, reaction with acetic anhydride (B1165640) can lead to the formation of an acetamide (B32628) derivative. researchgate.net This reaction is often used to protect the amino group or to introduce an acyl moiety for further functionalization.

Alkylation of the amino group can be achieved using alkyl halides. This reaction introduces an alkyl group onto the nitrogen atom. The conditions for such reactions can be controlled to achieve mono- or di-alkylation. For instance, the amino group in a similar pyrimidine structure has been alkylated with methyl iodide.

| Reaction | Reagent | Product Type | Reference |

| Acylation | Acetic anhydride | Triacetyl derivative | researchgate.net |

| Acylation | Benzoic acid in POCl₃ | Phenyl-substituted triazolothiadiazole | researchgate.net |

| Alkylation | Alkyl halide | N-alkylated derivative | libretexts.org |

Reactivity of the Pyrimidine Heterocycle

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it susceptible to nucleophilic attack, a feature that is modulated by the attached substituents.

Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring in this compound is generally resistant to electrophilic substitution but is activated for nucleophilic substitution reactions. Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for pyrimidines, particularly when a good leaving group is present. While the subject molecule lacks a classic leaving group like a halogen, positions on the ring are activated towards nucleophilic attack.

The most likely positions for nucleophilic attack on an unsubstituted pyrimidine ring are C2, C4, and C6, due to the electron-withdrawing nature of the adjacent nitrogen atoms. In this compound, the C2 position is blocked by the phenol substituent. The C4 and C6 positions are therefore the primary sites susceptible to nucleophilic attack. The reaction typically proceeds through a multistep addition-elimination (SNAE) mechanism, involving the formation of a stable anionic intermediate known as a Meisenheimer complex. For a substitution to occur at these positions, it would likely require activation, such as oxidation of the ring or the presence of a powerful nucleophile.

Electronic Effects of Substituents on Pyrimidine Reactivity

The reactivity of the pyrimidine ring in this compound is significantly influenced by the electronic properties of its substituents: the amino group at C5 and the p-hydroxyphenyl group at C2.

Amino Group (-NH₂): Located at the C5 position, the amino group is a strong electron-donating group (EDG) through resonance (a +M effect). This effect increases the electron density of the pyrimidine ring, particularly at the C2, C4, and C6 positions. This donation counteracts the inherent electron deficiency of the pyrimidine ring, thereby decreasing its susceptibility to nucleophilic attack compared to an unsubstituted pyrimidine.

The net result of these substituent effects is a nuanced reactivity profile. The electron-donating nature of the amino group deactivates the ring toward nucleophilic attack to some extent, while also directing potential electrophilic attack on the phenol ring.

| Substituent | Position | Electronic Effect | Impact on Pyrimidine Ring Reactivity |

| Amino (-NH₂) | C5 | Strong Electron-Donating (Resonance) | Decreases susceptibility to nucleophilic attack. |

| p-Hydroxyphenyl | C2 | Electron-Donating (Resonance) | Modulates overall ring electronics. |

Redox Chemistry of this compound

The redox chemistry of the molecule is characterized by the independent and sometimes concerted reactions of the phenol and amino functionalities.

Mechanistic Studies of Oxidative Transformations

The phenol moiety is particularly susceptible to oxidation. The oxidation of phenols can proceed through a one-electron or two-electron mechanism. In the case of this compound, oxidation would likely initiate at the phenol group to form a phenoxyl radical. This intermediate can then undergo further reactions.

Common oxidative pathways for phenols lead to the formation of quinones. For this molecule, oxidation could result in a benzoquinone-type structure. The presence of the amino group on the pyrimidine ring can also influence the oxidative process. Aromatic amines themselves can be oxidized, suggesting that complex oxidative coupling products could potentially be formed under certain conditions. Electrochemical studies on similar phenolic compounds show that oxidation often proceeds via a phenoxyl radical intermediate which may then dimerize or react with other species.

Reductive Pathways of Pyrimidine and Amino Functionalities

The reduction of this compound can target either the pyrimidine ring or potentially modify the amino group, although the latter is less common.

Pyrimidine Ring Reduction: The pyrimidine ring can be reduced, typically via catalytic hydrogenation. umich.edu This process often employs transition metal catalysts like palladium (Pd), platinum (Pt), or nickel (Ni). umich.eduepo.org The reduction saturates the double bonds within the heterocyclic ring, leading to tetrahydropyrimidine (B8763341) derivatives. For instance, 2-aminopyrimidines can be selectively reduced to 2-amino-1,4,5,6-tetrahydropyrimidines using palladium-catalyzed hydrogenation. researchgate.net The specific conditions, including catalyst, solvent, pressure, and temperature, would determine the extent of reduction. epo.org

Amino Group: While the primary amino group is generally stable to reduction, related nitro-aromatic compounds are readily reduced to amino groups. Reductive amination is a common synthetic route to form substituted amines, but this involves the reaction of an amine with a carbonyl compound followed by reduction of the resulting imine, a transformation not directly applicable here. chemrxiv.orgmasterorganicchemistry.com

| Functionality | Reductive Process | Typical Reagents/Conditions | Potential Product |

| Pyrimidine Ring | Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 4-(5-Amino-1,4,5,6-tetrahydropyrimidin-2-yl)phenol |

| Amino Group | Generally stable | N/A | No reaction |

Heterocyclic Ring Opening and Rearrangement Processes

Under specific conditions, the pyrimidine ring can undergo cleavage or rearrangement.

Ring Opening: The pyrimidine ring can be opened through hydrolysis, although this often requires harsh conditions like high temperature and basic pH. umich.edu The mechanism typically involves the nucleophilic attack of a hydroxide (B78521) ion at an electrophilic carbon atom (e.g., C4 or C6), leading to a tetrahedral intermediate that subsequently collapses to cleave the ring. umich.edusciepub.com For instance, the enzymatic hydrolysis of dihydrouracil (B119008) proceeds via attack at the C4 position. umich.edu

Dimroth Rearrangement: A notable transformation for aminopyrimidines is the Dimroth rearrangement. nih.gov This is an isomerization process where the endocyclic and exocyclic nitrogen atoms of the heterocyclic ring translocate. nih.govresearchgate.net The mechanism involves a ring-opening step initiated by a nucleophile (like hydroxide or ammonia), followed by rotation and subsequent ring-closure. nih.govacs.org This rearrangement is often facilitated when the pyrimidine ring is activated by an electron-withdrawing group. acs.org While the subject molecule has electron-donating groups, under certain reaction conditions, particularly during derivatization, a Dimroth-type rearrangement could be a potential transformation pathway. acs.org

Structural Characterization and Spectroscopic Analysis of 4 5 Amino 2 Pyrimidyl Phenol

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

The molecular structure of 4-(5-Amino-2-pyrimidyl)phenol, featuring distinct functional groups and aromatic systems, can be comprehensively determined using a suite of spectroscopic methods. Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the specific functional groups and bonds within the molecule by probing their characteristic vibrational frequencies. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ¹³C NMR, provides critical information about the chemical environment and connectivity of hydrogen and carbon atoms, respectively. This allows for the mapping of the carbon-hydrogen framework and the precise placement of substituents on both the phenol (B47542) and pyrimidine (B1678525) rings. nih.gov Together, these techniques offer a powerful toolkit for confirming the compound's identity and detailed molecular structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the functional moieties within a molecule. Both IR and Raman spectroscopy measure the vibrational energies of bonds, but they operate on different principles, making them complementary. IR spectroscopy measures the absorption of light corresponding to vibrational transitions, while Raman spectroscopy measures the inelastic scattering of light. researchgate.net

The IR spectrum of this compound is expected to display a series of absorption bands that are characteristic of its constituent parts: the phenol, the primary amine, and the substituted aromatic rings. The O-H stretch of the phenolic group typically appears as a strong, broad band in the 3200-3550 cm⁻¹ region due to intermolecular hydrogen bonding. libretexts.org The primary amino group (-NH₂) is expected to show two distinct, sharp to medium intensity peaks in the 3300-3500 cm⁻¹ range, corresponding to asymmetric and symmetric N-H stretching vibrations. rjptonline.orginstanano.com

The aromatic C-H stretching vibrations for both the phenol and pyrimidine rings are anticipated to occur just above 3000 cm⁻¹. vscht.cz The region between 1450 and 1650 cm⁻¹ is particularly diagnostic, containing a series of bands from C=C and C=N stretching vibrations within the two aromatic rings. rjptonline.orgnih.gov A key feature of the phenol group is the strong C-O stretching vibration, which is predicted to be in the 1200-1250 cm⁻¹ range. nih.gov The N-H bending vibration of the primary amine also typically appears near 1600 cm⁻¹.

Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3500-3300 | Primary Amine (-NH₂) | N-H Stretch | Medium, two bands |

| 3550-3200 | Phenol (-OH) | O-H Stretch (H-bonded) | Strong, Broad |

| 3100-3000 | Aromatic Rings | C-H Stretch | Medium to Weak |

| 1650-1550 | Primary Amine (-NH₂) | N-H Bend | Medium |

| 1650-1450 | Aromatic Rings | C=C and C=N Stretch | Medium to Strong |

| 1250-1200 | Phenol | C-O Stretch | Strong |

Table 2: Predicted Characteristic Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3100-3000 | Aromatic Rings | C-H Stretch | Medium |

| 1650-1550 | Aromatic Rings | C=C and C=N Stretch | Strong |

| ~1000 | Phenol Ring | Ring Breathing (Trigonal) | Strong |

| ~800 | Pyrimidine Ring | Ring Breathing | Strong |

Infrared (IR) Spectroscopy Analysis of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information on the chemical environment, connectivity, and number of different types of carbon and hydrogen atoms.

The ¹H NMR spectrum of this compound would provide a distinct set of signals for each chemically unique proton. The proton of the phenolic hydroxyl group (-OH) is expected to appear as a broad singlet, with a chemical shift that can vary significantly (typically 4-8 ppm) depending on solvent and concentration; this signal would disappear upon addition of a few drops of deuterium (B1214612) oxide (D₂O). libretexts.org Similarly, the two protons of the primary amino group (-NH₂) would likely appear as a single broad peak around 5-6 ppm, which would also be exchangeable with D₂O. semanticscholar.org

The protons on the phenol ring constitute an AA'BB' system. The two protons ortho to the hydroxyl group (H-2' and H-6') would be chemically equivalent, as would the two protons meta to the hydroxyl group (H-3' and H-5'). This would result in two doublets in the aromatic region (6.8-8.0 ppm). libretexts.org The pyrimidine ring has two equivalent protons at the C-4 and C-6 positions, which would appear as a single, sharp singlet, likely at a downfield chemical shift (δ > 8.0 ppm) due to the deshielding effect of the adjacent ring nitrogens. researchgate.netmostwiedzy.pl

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

| > 8.0 | Singlet (s) | Pyrimidine H-4, H-6 |

| 8.0 - 6.8 | Doublet (d) | Phenol H-3', H-5' |

| 8.0 - 6.8 | Doublet (d) | Phenol H-2', H-6' |

| 6.0 - 5.0 | Broad Singlet (br s) | -NH₂ |

| 8.0 - 4.0 | Broad Singlet (br s) | -OH |

The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. For this compound, a total of seven distinct signals are predicted due to the molecule's symmetry (the phenol ring has four unique carbons and the pyrimidine ring has three).

The carbon atoms of the pyrimidine ring are expected to be significantly deshielded. The carbon atom at the point of attachment to the phenol ring (C-2) would likely be the most downfield signal, potentially >160 ppm. The carbon bearing the amino group (C-5) and the equivalent C-4/C-6 carbons are also expected at high chemical shifts, likely in the 155-160 ppm range, based on computational studies of similar aminopyrimidines. nih.govcapes.gov.br

For the phenol ring, the carbon atom bonded to the hydroxyl group (C-1') is expected around 150-155 ppm. acs.org The carbon attached to the pyrimidine ring (C-4') would appear in the 125-140 ppm range. The remaining two sets of equivalent carbons (C-2'/C-6' and C-3'/C-5') would have signals in the typical aromatic region of 115-130 ppm. acs.org

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| > 160 | Pyrimidine C-2 |

| 160-155 | Pyrimidine C-4, C-6 |

| 160-155 | Pyrimidine C-5 |

| 155-150 | Phenol C-1' (-OH) |

| 140-125 | Phenol C-4' |

| 130-115 | Phenol C-2', C-6' |

| 130-115 | Phenol C-3', C-5' |

Two-Dimensional NMR Techniques for Connectivity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful method for determining the complete chemical structure of molecules by identifying correlations between different nuclei. wikipedia.org Techniques such as COSY, HSQC, and HMBC are instrumental in piecing together the connectivity of atoms within a molecule. sdsu.edu

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal correlations between adjacent protons on the phenol and pyrimidine rings, confirming their respective spin systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons to which they are attached (one-bond 1H-13C correlation). libretexts.org This technique is crucial for assigning the carbon signals in the 13C NMR spectrum by linking them to their known proton resonances. libretexts.org In the case of this compound, each protonated carbon on both the phenolic and pyrimidine rings would show a cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is particularly useful for identifying connections between different parts of a molecule and for assigning quaternary (non-protonated) carbons. For this compound, HMBC correlations would be expected between the protons on the pyrimidine ring and the carbon of the phenol ring to which it is attached, and vice versa, thus confirming the connectivity between the two ring systems.

| 2D NMR Technique | Information Gained | Application to this compound |

| COSY | 1H-1H correlations (through-bond coupling) | Confirms proton-proton adjacencies within the phenol and pyrimidine rings. |

| HSQC | Direct 1H-13C correlations (one bond) | Assigns carbon signals for all proton-bearing carbons in the molecule. |

| HMBC | Long-range 1H-13C correlations (2-3 bonds) | Establishes the connection between the pyrimidine and phenol rings and helps assign quaternary carbons. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. scienceready.com.au

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. This precision allows for the determination of the elemental formula of a compound. nih.gov For this compound, with a molecular formula of C₁₀H₉N₃O, the exact mass is calculated to be 187.074561919 Da. nih.gov HRMS analysis would confirm this exact mass, thereby verifying the elemental composition of the molecule. nih.gov

| Property | Value |

| Molecular Formula | C₁₀H₉N₃O nih.gov |

| Molecular Weight | 187.20 g/mol nih.gov |

| Exact Mass | 187.074561919 Da nih.gov |

Fragmentation Patterns and Structural Information

Cleavage of the C-C bond between the two rings.

Loss of small neutral molecules such as CO, HCN, or H₂O.

Fragmentation of the pyrimidine ring.

The analysis of these fragmentation patterns can help to confirm the proposed structure of the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound. This technique is used for both qualitative and quantitative analysis.

Electronic Transitions and Absorption Maxima of this compound

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* electronic transitions within the aromatic phenol and pyrimidine ring systems. The presence of the amino (-NH₂) and hydroxyl (-OH) groups, which act as auxochromes, is likely to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) and increase the intensity of the absorption. While specific λmax values for this compound were not found in the search results, related phenolic compounds show strong absorption in the UV region. researchgate.netresearchgate.net The exact position of the absorption maxima will be influenced by the solvent used.

Quantitative Spectrophotometric Methods

UV-Vis spectrophotometry can be used for the quantitative determination of phenolic compounds. nih.gov The Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species, forms the basis of these methods. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. This curve can then be used to determine the concentration of the compound in an unknown sample. nih.gov For phenolic compounds, colorimetric methods involving derivatizing agents like 4-aminoantipyrine (B1666024) are also commonly employed to enhance sensitivity and selectivity for spectrophotometric analysis. nih.govresearchgate.net

Chromatographic Methods for Purity and Mixture Analysis

The purity and composition of this compound, a key intermediate in various synthetic pathways, are critical parameters that define its suitability for subsequent reactions. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation of the main compound from impurities, starting materials, and by-products. While specific, validated analytical monographs for this compound are not widely published, standard methodologies for related pyrimidine and aminophenol compounds can be adapted for its analysis. ontosight.airesearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of non-volatile, polar organic compounds like this compound. researchgate.net Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for this molecule.

The method's effectiveness relies on the differential partitioning of the analyte and any present impurities between the stationary and mobile phases. For this compound, a C18 (octadecylsilyl) column is a common choice for the stationary phase, providing a hydrophobic surface for interaction. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govimpactfactor.org The pH of the aqueous component is often adjusted with additives like formic acid, acetic acid, or trifluoroacetic acid to control the ionization state of the amino and phenolic groups, thereby influencing retention time and peak shape. researchgate.net

Detection is commonly performed using an ultraviolet (UV) or Diode Array Detector (DAD). A DAD has the significant advantage of providing spectral data across a range of wavelengths for any point in the chromatogram, which is invaluable for peak purity assessment and impurity identification. chromforum.orgnih.govchromatographyonline.com The presence of aromatic rings in this compound ensures strong UV absorbance. For more sensitive and selective analysis, HPLC can be coupled with a mass spectrometer (HPLC-MS), which provides mass-to-charge ratio information, aiding in the definitive identification of the main peak and any impurities. nih.govoup.com

Purity is typically calculated using the area normalization method from the resulting chromatogram, where the area of the main peak is expressed as a percentage of the total area of all observed peaks. chromforum.org

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of this compound

| Parameter | Recommended Condition | Purpose |

| Instrument | HPLC System with UV/DAD or MS Detector | To separate, detect, and quantify the compound and its impurities. |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Standard stationary phase for separating polar to moderately nonpolar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient elution allows for the separation of compounds with a range of polarities. Formic acid improves peak shape. |

| Gradient | 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18-20 min: 95% to 5% B20-25 min: 5% B | A typical gradient to elute polar impurities first, followed by the main compound and then any nonpolar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | DAD at 270 nm | The wavelength is selected based on the UV absorbance maximum of the analyte. DAD allows for peak purity checks. |

| Injection Vol. | 10 µL | The volume injected onto the column for analysis. |

| Diluent | Mobile Phase A / Mobile Phase B (50:50) | The solvent used to dissolve the sample for injection. |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. tricliniclabs.com However, direct analysis of this compound by GC is generally not feasible. The compound's high polarity, due to the presence of both a phenolic hydroxyl (-OH) and an aromatic amino (-NH2) group, results in very low volatility and strong interactions with the stationary phase, leading to poor chromatographic performance, broad peaks, and potential decomposition in the hot injector. epa.gov

To make the compound amenable to GC analysis, a chemical derivatization step is required. epa.gov Derivatization converts the polar functional groups into less polar, more volatile ones. For the active hydrogens on the phenol and amine groups, common derivatization strategies include:

Silylation: Reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines.

Acylation: Reaction with an acylating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA), to form ester and amide derivatives. oup.comoup.commdpi.com These fluorinated derivatives are particularly suitable for highly sensitive detection using an Electron Capture Detector (ECD). oup.comoup.com

Once derivatized, the resulting volatile product can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly useful as the mass spectrum of the derivative provides structural information that can confirm the identity of the analyte. mdpi.com This approach is typically used for trace analysis or for the identification of specific impurities that can be derivatized.

Table 2: Prospective GC-MS Method for Analysis of Derivatized this compound

| Parameter | Recommended Condition | Purpose |

| Derivatization | Reaction with Acetic Anhydride or TFAA in an appropriate solvent. | To increase volatility and thermal stability by converting polar -OH and -NH2 groups into esters and amides. mdpi.com |

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) | To separate volatile derivatives and provide mass spectral data for identification. |

| Column | Fused silica (B1680970) capillary column, e.g., DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm) | A common, nonpolar stationary phase suitable for a wide range of derivatized compounds. |

| Carrier Gas | Helium at a constant flow of ~1.2 mL/min | Inert gas to carry the analytes through the column. |

| Injector Temp. | 280 °C | To ensure rapid and complete vaporization of the derivatized analyte. |

| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 300 °CHold: 5 min | A temperature gradient to separate the derivatives from the solvent front and other by-products. |

| Detector | Mass Spectrometer (MS) | Provides mass fragmentation patterns for structural elucidation and confirmation. |

| MS Mode | Electron Ionization (EI) at 70 eV, scanning m/z 50-550 | Standard ionization mode for creating reproducible fragmentation patterns. |

Computational and Theoretical Investigations on 4 5 Amino 2 Pyrimidyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or its approximations) for a given molecular system to yield information about its electronic structure, geometry, and energy.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure of molecules like 4-(5-Amino-2-pyrimidyl)phenol. In a typical DFT study, the primary goal is to determine the molecule's ground-state electron density, from which all other electronic properties can be derived.

The process begins with geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. For this, a functional (e.g., B3LYP or PBE0) and a basis set (e.g., 6-311++G(d,p)) are chosen. The functional approximates the exchange-correlation energy, which accounts for the complex interactions between electrons. The basis set is a set of mathematical functions used to build the molecular orbitals.

For related aminophenol derivatives, DFT calculations have been successfully used to determine optimized molecular geometries, vibrational frequencies, and electronic absorption wavelengths. nih.govresearchgate.net These studies provide a blueprint for the computational investigation of this compound, predicting its stable structure and electronic characteristics.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The analysis of these orbitals, particularly the frontier orbitals, is key to understanding a molecule's reactivity and electronic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The HOMO is the orbital from which an electron is most easily removed (acting as an electron donor), while the LUMO is the orbital to which an electron is most easily added (acting as an electron acceptor).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates high kinetic stability. For many nitrogen-based heterocyclic drugs, this energy gap is a key indicator of their stability and reactivity.

Computational studies on similar heterocyclic systems, such as pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, have shown that the HOMO-LUMO gap can be effectively calculated to predict chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenol ring, while the LUMO would likely be distributed over the electron-deficient pyrimidine (B1678525) ring.

Table 1: Representative Frontier Orbital Energies for a Related Pyrimidine Derivative (Note: This data is for illustrative purposes, based on typical values for similar heterocyclic compounds, as specific data for this compound is not available in the cited literature.)

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Visualization of Frontier Molecular Orbitals

Visualizing the spatial distribution of the HOMO and LUMO provides invaluable insight into the regions of a molecule that are most likely to participate in chemical reactions. The lobes of the HOMO indicate sites susceptible to electrophilic attack, while the LUMO lobes highlight regions prone to nucleophilic attack. For this compound, one would expect the HOMO to show significant density on the nitrogen of the amino group and the oxygen of the phenol (B47542) group. The LUMO would likely be concentrated on the carbon and nitrogen atoms of the pyrimidine ring.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an essential tool for identifying the electrophilic and nucleophilic sites and predicting intermolecular interactions.

The MEP map uses a color spectrum to represent different potential values.

Red and Orange/Yellow: Regions of negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., in -OH or -NH2 groups).

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show strong negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be concentrated around the hydrogen atoms of the amino and hydroxyl groups. Such maps have been instrumental in understanding the reactive sites of various Schiff bases and heterocyclic compounds. mdpi.comsemanticscholar.org

Identification of Electrostatic Potential Regions and Charge Distribution

The distribution of charge and the electrostatic potential regions of a molecule are critical for understanding its chemical behavior. The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. researchgate.net For aromatic and heterocyclic compounds, the MEP map illustrates the electron-rich and electron-poor areas. Generally, in molecules containing phenol and pyrimidine rings, the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrimidine ring are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the carbon rings are typically electron-deficient (positive potential), indicating sites prone to nucleophilic attack. researchgate.netwalisongo.ac.id

Prediction of Reactive Sites

Based on the principles of electrostatic potential, the reactive sites of this compound can be predicted. The nitrogen atoms in the pyrimidine ring and the oxygen of the phenol group, being electron-rich, are identified as primary sites for electrophilic attack. The amino group (-NH2) also contributes to the nucleophilicity of the molecule. The areas of positive potential, particularly the hydrogen of the hydroxyl group, are the predicted sites for nucleophilic attack. The carbon atoms in the aromatic rings can act as either electrophilic or nucleophilic centers depending on the electronic effects of the substituents. researchgate.netfrontiersin.org

Global and Local Chemical Reactivity Descriptors

Quantum chemical calculations provide a range of descriptors that quantify the reactivity of a molecule. These are broadly categorized into global descriptors, which describe the molecule as a whole, and local descriptors, which identify reactivity at specific atomic sites. researchgate.net

Chemical Hardness, Softness, and Electrophilicity Index

Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors include chemical hardness (η), softness (S), and the electrophilicity index (ω). researchgate.net

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. A large energy gap between the HOMO and LUMO indicates high hardness and low reactivity.

Chemical Softness (S) is the reciprocal of hardness and signifies how easily the molecule can undergo electronic changes.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These parameters are crucial for comparing the reactivity of different molecules and for understanding their interaction behavior in chemical reactions. researchgate.net

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation |

| Global Softness (S) | 1 / (2η) | Capacity to receive electrons |

| Electronegativity (χ) | -μ | Power to attract electrons |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons |

Conformational Analysis and Molecular Dynamics Simulations

Preferred Conformations and Rotational Barriers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com For this compound, the key rotational barrier is associated with the single bond connecting the phenyl and pyrimidine rings. The molecule has one rotatable bond. chemscene.com

The preferred conformation of the molecule will be the one with the lowest potential energy. fiveable.me This is determined by the balance of steric and electronic effects. Molecular dynamics simulations can be employed to explore the conformational landscape and to understand the dynamic behavior of the molecule over time, providing insights into its flexibility and the energy barriers between different conformations. beilstein-journals.org

Stability and Flexibility Assessment through Dynamic Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into their conformational stability and flexibility. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of its dynamic behavior can be inferred from computational analyses of structurally related compounds, such as other pyrimidine and phenol derivatives. mdpi.comresearchgate.net

MD simulations typically track the atomic movements of a molecule by solving Newton's equations of motion, allowing for the analysis of conformational changes and the stability of different molecular arrangements. researchgate.net For a molecule like this compound, key aspects of its flexibility would include the rotation around the single bond connecting the pyrimidine and phenol rings, as well as the torsional movements of the amino group. The conformational stability is influenced by the interplay of intramolecular hydrogen bonds and steric hindrance between the two aromatic rings.

In a typical MD simulation, the stability of the molecule's trajectory is assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the atomic positions over time. A stable system will generally exhibit a plateau in its RMSD plot after an initial equilibration period. researchgate.net The flexibility of specific regions of the molecule can be evaluated using the root-mean-square fluctuation (RMSF), which highlights areas of higher atomic movement. mdpi.com For this compound, higher RMSF values would be expected for the amino group and the bond linking the two rings, indicating greater flexibility in these areas.

The conformational landscape of similar molecules, such as those with five-membered base rings, has been explored using semi-empirical potential energy calculations. These studies have shown that the nature of substituents significantly influences the preferred glycosyl conformation and intramolecular hydrogen bonding patterns. science.gov In the case of this compound, the amino and hydroxyl groups are expected to play a crucial role in defining the most stable conformations through the formation of intramolecular hydrogen bonds.

Table 1: Key Parameters in Molecular Dynamics Simulation for Stability and Flexibility Assessment

| Parameter | Description | Relevance to this compound |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time. | A plateau in the RMSD would indicate that the molecule has reached a stable conformation during the simulation. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position during the simulation. | Higher RMSF values for the amino group and the inter-ring bond would indicate the flexible regions of the molecule. mdpi.com |

| Conformational Analysis | The study of the different spatial arrangements of a molecule and their relative energies. | This would reveal the most stable low-energy conformations of this compound, governed by intramolecular interactions. science.gov |

| Potential Energy Surface Scan | A computational method to explore the energy of a molecule as a function of its geometry. | This analysis can identify transition states and energy barriers between different conformations of the molecule. pku.edu.cn |

Theoretical Modeling of Intermolecular Interactions

The intermolecular interactions of this compound are critical in determining its physical properties and how it interacts with other molecules. These non-covalent interactions are primarily governed by hydrogen bonding, π-stacking, and van der Waals forces.

Hydrogen Bonding Interactions and Their Energetics

This compound possesses functional groups that can act as both hydrogen bond donors and acceptors. The amino (-NH2) and hydroxyl (-OH) groups are potent hydrogen bond donors, while the nitrogen atoms within the pyrimidine ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. nih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), are commonly employed to investigate the energetics of hydrogen bonding. scirp.org For instance, studies on similar pyrimidine derivatives have used DFT to determine the preferred sites for hydrogen bonding and to calculate the interaction energies. scirp.org In these studies, the hydrogen bonding energy is typically calculated by subtracting the energies of the isolated molecules (the monomer) from the total energy of the hydrogen-bonded complex. scirp.org

For this compound, several intermolecular hydrogen bonding scenarios are possible:

Dimerization: Two molecules can form hydrogen bonds with each other. For example, the hydroxyl group of one molecule can donate a hydrogen to a nitrogen atom of the pyrimidine ring of another molecule.

Solvation: In a solvent like water, the molecule can form multiple hydrogen bonds with the surrounding solvent molecules.

Computational studies on related phenolic compounds have shown that hydrogen bond energies can be quantified, with typical values for O-H···O and O-H···N bonds falling in a range that indicates significant interaction strength. nih.govresearchgate.net The geometry of the hydrogen bond, including the distance between the donor and acceptor atoms and the angle of the bond, is also a crucial factor in determining its strength. scirp.org

Table 2: Predicted Hydrogen Bonding Sites and Energetic Contributions for this compound

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Predicted Interaction Type | Estimated Energy Range (kcal/mol) |

| Phenolic -OH | Pyrimidine Nitrogen | Strong | -4 to -8 |

| Amino -NH2 | Pyrimidine Nitrogen | Moderate | -2 to -5 |

| Phenolic -OH | Phenolic Oxygen (of another molecule) | Moderate | -3 to -6 |

| Amino -NH2 | Phenolic Oxygen (of another molecule) | Moderate | -2 to -4 |

| Water (as donor) | Pyrimidine Nitrogen/Phenolic Oxygen | Solvent Interaction | Variable |

| Phenolic -OH/Amino -NH2 | Water (as acceptor) | Solvent Interaction | Variable |

Note: The energy ranges are estimations based on computational studies of similar functional groups and molecular structures. Actual values would require specific quantum chemical calculations for this compound. scirp.orgnih.gov

Pi-Stacking and Van der Waals Interactions

The aromatic nature of both the phenol and pyrimidine rings in this compound allows for the formation of π-stacking interactions. These interactions arise from the attractive, non-covalent forces between the electron clouds of aromatic rings. scirp.org The geometry of π-stacking can vary, with common arrangements being face-to-face (sandwich) and parallel-displaced. arxiv.org

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), are often used to accurately model π-stacking interactions, as they can properly account for electron correlation, which is crucial for describing these dispersion forces. scirp.org Studies on phenol-water complexes have demonstrated the use of MP2 to calculate stacking interaction energies. scirp.org Furthermore, research on stacked complexes of molecules like 4-amino-2-methylphenol (B1329486) with amino acid mimics using DFT has provided insights into the magnitude of these interactions, with vacuum stacking interaction energies being in the range of -5 to -8 kcal/mol. nih.gov The presence of heteroatoms and substituents on the aromatic rings of this compound influences the electrostatic potential of the rings, which in turn affects the strength and preferred geometry of the π-stacking interactions. rsc.org

Table 3: Key Computational Methods for Investigating Intermolecular Interactions

| Interaction Type | Computational Method | Key Outputs |

| Hydrogen Bonding | Density Functional Theory (DFT), Atoms in Molecules (AIM) | Interaction energies, optimized geometries, bond critical points. scirp.orgnih.gov |

| Pi-Stacking | Møller-Plesset Perturbation Theory (MP2), DFT with dispersion correction (DFT-D) | Stacking interaction energies, potential energy surfaces, preferred stacking geometries (e.g., sandwich, T-shaped, parallel-displaced). scirp.orgarxiv.orgnih.gov |

| Van der Waals Forces | DFT with dispersion correction (e.g., vdW-DF, DFT-D3), Symmetry-Adapted Perturbation Theory (SAPT) | Total interaction energies, decomposition of interaction energy into electrostatic, exchange, induction, and dispersion components. mdpi.comvasp.at |

Derivatization Strategies and Structure Activity Relationships Sar for 4 5 Amino 2 Pyrimidyl Phenol Analogs

Systematic Derivatization Approaches Based on 4-(5-Amino-2-pyrimidyl)phenol Scaffold

The synthesis of analogs based on the this compound scaffold employs a range of systematic chemical transformations. These approaches are designed to introduce diverse functional groups at specific positions on the pyrimidine (B1678525) and phenol (B47542) rings, allowing for a thorough exploration of the chemical space.

Key derivatization strategies include:

Ring Construction and Elaboration : One fundamental approach involves building the pyrimidine ring from acyclic precursors. Methods like the condensation of enaminones with guanidine (B92328) or one-pot, three-component reactions are utilized to construct the core 2-aminopyrimidine (B69317) system. researchgate.net More complex, fused-ring systems such as pyrimido[4,5-d]pyrimidines can be synthesized through multicomponent reactions, for instance, by reacting barbituric acid with aldehydes and 2-aminopyrimidine. rsc.org

Substitution on the Pyrimidine Ring : For pre-formed pyrimidine rings, direct substitution is a common strategy. The pyrimidine ring can undergo regioselective substitution, particularly at the 4- and 5-positions. nih.govacs.org For example, activating the ring allows for the introduction of various substituents. Synthetic sequences often involve steps like N-acetylation to protect the amino group, followed by nitration or chlorination of the ring, and subsequent deprotection. nih.gov

Modification of the Amino and Phenol Groups : The exocyclic amino and phenolic hydroxyl groups are key handles for derivatization. The amino group can be acylated or used in coupling reactions to introduce new side chains. nih.gov The phenol group can be alkylated or used as a nucleophile in substitution reactions. nih.gov Silylation is another technique used to modify the phenol's hydroxyl group, increasing volatility for certain types of analysis. mdpi.com

Table 1: Summary of Synthetic Derivatization Strategies

| Strategy | Description | Example Reaction Type | Reference |

|---|---|---|---|

| Core Ring Synthesis | Building the pyrimidine ring from simpler, non-cyclic molecules. | Condensation of enaminones with guanidine; Biginelli-type reactions. | researchgate.netrsc.org |

| Direct Ring Substitution | Introducing substituents onto the existing pyrimidine ring. | Nitration, Halogenation (e.g., chlorination). | nih.gov |

| Functional Group Interconversion | Modifying the existing amino and phenol groups. | N-acetylation, O-alkylation, Amide coupling. | nih.govnih.gov |

| Cross-Coupling Reactions | Forming new carbon-carbon or carbon-heteroatom bonds. | Suzuki or Buchwald-Hartwig coupling on halogenated precursors. | N/A |

Impact of Substituent Modifications on Chemical Reactivity and Electronic Properties

The introduction of different substituents onto the this compound scaffold profoundly alters its electronic landscape, which in turn governs its chemical reactivity and potential biological interactions.

The reactivity of the pyrimidine ring system is highly sensitive to the electronic nature of its substituents. The pyrimidine ring itself is an electron-deficient system, a property that is enhanced or diminished by attached functional groups.

Electron-Withdrawing Groups (EWGs) : Strongly electron-attracting substituents, such as nitro (-NO₂) or carboxyl (-COOMe) groups, significantly increase the electrophilicity of the pyrimidine ring. acs.org This activation is particularly pronounced when EWGs are at the ortho or para positions relative to a leaving group, facilitating nucleophilic aromatic substitution reactions. libretexts.org In a study of 2-sulfonylpyrimidines, EWGs at position 5 were found to dramatically increase the reaction rate with thiol nucleophiles by several orders of magnitude. acs.org For instance, a 5-COOMe derivative was over 800,000 times more reactive than the unsubstituted version. acs.org

Electron-Donating Groups (EDGs) : Conversely, electron-donating groups, such as amino (-NH₂) or methoxy (B1213986) (-OMe) groups, decrease the electrophilicity of the pyrimidine ring. acs.org The phenol's hydroxyl (-OH) group and the 5-amino group on the parent scaffold are both powerful EDGs that donate electron density into the ring system through resonance. libretexts.org This increased electron density can deactivate the ring toward nucleophilic attack. Research on 2-sulfonylpyrimidines showed that strong EDGs like -NH₂ and -OMe at position 5 completely shut down the molecule's reactivity toward nucleophiles. acs.org

Table 2: Influence of Substituents on the Reactivity of a Pyrimidine Scaffold

| Substituent at Position 5 | Electronic Effect | Impact on Reaction Rate (vs. Unsubstituted) | Reference |

|---|---|---|---|

| -NO₂ | Strong Electron-Withdrawing (-M) | Drastically Increased (~3.5 to 6 orders of magnitude) | acs.org |

| -COOMe | Strong Electron-Withdrawing (-M) | Drastically Increased (~800,000x) | acs.org |

| -CF₃ | Strong Electron-Withdrawing (-I) | Drastically Increased | acs.org |

| -NH₂ | Strong Electron-Donating (+M) | Reactivity Switched Off | acs.org |

| -OMe | Strong Electron-Donating (+M) | Reactivity Switched Off | acs.org |

The specific placement of substituents (positional isomerism) and their size (steric hindrance) are critical factors that influence both reactivity and the conformation of the molecule.

Positional Effects : The location of a substituent on the pyrimidine ring can have a major impact. Studies on related pyrimidine systems have shown that substitution at the C5-position is crucial for modulating reactivity and biological potency. acs.orgacs.org For example, in the context of CDK9 inhibitors, modifications at the C5-position of the pyrimidine core were key to achieving both high potency and selectivity. acs.org Substituents in meta positions on an aromatic ring generally have a much smaller electronic effect compared to those in ortho or para positions, as direct resonance delocalization is not possible. libretexts.org

Steric Effects : The size and bulk of a substituent can hinder the approach of reactants or prevent the molecule from adopting the optimal conformation for binding to a biological target. In the development of kinase inhibitors, introducing a bulky group, such as a phenyl or pyridyl ring, at a specific position led to a significant reduction in activity against all target kinases. acs.org Conversely, smaller groups like methylamino or ethylamino had only a minimal effect. acs.org In some cases, conformational restriction through the use of cyclic derivatives can be beneficial, reducing the number of rotatable bonds and leading to an improvement in activity. nih.gov

Effects of Electron-Donating and Electron-Withdrawing Groups

Structure-Activity Relationships for Molecular Target Interactions

SAR studies aim to connect the specific structural features of the this compound analogs to their biological activity. This is achieved by systematically modifying the structure and observing the resulting changes in target binding and functional effect.

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For the this compound scaffold, key pharmacophoric features have been identified:

The 2-Aminopyrimidine Core : This moiety is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can form critical hydrogen bonds with amino acid residues in the hinge region of a kinase's ATP-binding pocket. The 2-aminopyrimidine system itself is considered a vital pharmacophore that enhances the pharmacological properties of its derivatives. researchgate.net

The Phenol Group : The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, providing an additional anchor point for binding to a target protein.

The 5-Position Amino Group : The amino group at the 5-position is a strong hydrogen bond donor and a point for substitution. Its presence and ability to be derivatized are crucial for tuning the electronic properties and exploring further interactions within a binding pocket.

Once a lead compound is identified, its structure is systematically modified to optimize its interaction with the target, aiming to improve potency, selectivity, and pharmacokinetic properties.

Improving Potency : Lead optimization often involves fine-tuning substituents to maximize favorable interactions. In the development of spleen tyrosine kinase (Syk) inhibitors based on a related phenylaminopyrimidine scaffold, lead optimization led to compounds with nanomolar inhibitory constants (Ki). nih.gov

Enhancing Selectivity : A major goal of structural design is to improve selectivity for the desired target over other related proteins, thereby reducing off-target effects. For a series of pyrimidine-based CDK inhibitors, SAR analysis revealed that introducing specific groups at the C5-position of the pyrimidine was critical for achieving high selectivity for CDK9 over the closely related CDK2. acs.org

Modulating Physicochemical Properties : Modifications are also made to improve properties like solubility and cell permeability. In the optimization of NAPE-PLD inhibitors, a high-throughput screening hit was systematically modified at three different positions to improve not only its potency but also its lipophilicity, which is crucial for drug-likeness. nih.gov

Table 3: Examples of Binding Optimization through Structural Design

| Scaffold/Target | Structural Modification | Optimization Goal | Outcome | Reference |

|---|---|---|---|---|

| Phenylamino Pyrimidine / Syk Kinase | Lead optimization of side chains | Potency | Achieved compounds with nanomolar Ki values. | nih.gov |

| 2-Anilino-4-(thiazol-5-yl)pyrimidine / CDK9 | Substitution at C5-position of pyrimidine | Potency & Selectivity | Identified an inhibitor with >80-fold selectivity for CDK9 vs. CDK2. | acs.org |

| Pyrimidine-4-carboxamide / NAPE-PLD | Modification at three different substituent points (R₁, R₂, R₃) | Potency & Lipophilicity | Optimized a screening hit into a potent and selective inhibitor. | nih.gov |

| Substituted Pyridines / IKK2 | Optimization of pyridine (B92270) substituents | Potency & Selectivity | Identified a compound with an IC₅₀ of 8.5 nM for IKK2 and poor inhibition of IKK1. | nih.gov |

Elucidation of Pharmacophoric Features

Exploration of Pyrimidine Ring Modifications and Their Influence on Activity

The pyrimidine ring is a critical component of the this compound scaffold, and its modification has been a key strategy in modulating the biological activity of its analogs. Researchers have systematically introduced various substituents at different positions of the pyrimidine ring to probe the electronic and steric requirements for optimal activity.

One common approach involves the substitution at the C4 and C6 positions of the pyrimidine ring. For instance, in the development of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, modifications at these positions were extensively explored. The introduction of different amine, heteroaromatic, or phenolic nucleophiles at the C4 position, which is more electrophilic, allowed for a systematic investigation of the SAR. nih.gov It was observed that substituting the C6-morpholine group with a more hydrophobic piperidine (B6355638) was tolerated, and a 3,3-difluoropiperidine (B1349930) even led to a twofold increase in potency. acs.org Conversely, substitutions at the 4-position of the morpholine (B109124) ring were generally not favorable. acs.org Replacing the morpholine with a dimethylamine (B145610) group also resulted in a twofold increase in activity, suggesting that the polarity of the morpholine may be a limiting factor. acs.org

Furthermore, the influence of the nitrogen atoms within the pyrimidine ring has been investigated through the synthesis of pyridyl analogs. acs.org In other studies focusing on different biological targets, such as GPR119 agonists, the preparation of a series of 4-amino-2-phenylpyrimidine derivatives has been a successful strategy. nih.gov The antitumor activity of compounds containing a pyrimidine scaffold has also been linked to the presence of the pyrimidine ring itself. scielo.br

The introduction of functional groups at the C5 position of the pyrimidine ring has also been shown to be crucial for potency and selectivity in certain contexts, such as in CDK9 inhibitors. acs.org For example, the substitution of a hydrogen at the C5-pyrimidine position with a carbonitrile group in 2-anilino-4-(thiazol-5-yl)pyrimidines resulted in compounds with similar potent inhibitory activity against several cyclin-dependent kinases (CDKs). acs.org

These examples highlight the significant impact of pyrimidine ring modifications on the biological activity of this compound analogs. The strategic placement of various substituents can fine-tune the compound's properties, leading to enhanced potency and selectivity.

Investigation of Phenolic Moiety Derivatizations and Their Role in Interactions

The phenolic hydroxyl group and the phenyl ring of this compound are key features for molecular recognition and interaction with biological targets. Derivatization of this moiety has been extensively studied to understand and optimize these interactions.

The phenolic hydroxyl group is a hydrogen bond donor and can also act as a hydrogen bond acceptor. Its presence and position are often crucial for binding to the active site of an enzyme or receptor. Modifications such as etherification or esterification can alter these hydrogen bonding capabilities and influence the compound's pharmacokinetic profile. Advanced strategies have been developed for the regioselective derivatization of phenols, including copper-catalyzed aminomethylation which shows high ortho-selectivity. nih.gov

The phenyl ring itself offers a large surface for derivatization. The introduction of substituents on the phenyl ring can modulate the electronic properties (through electron-donating or electron-withdrawing groups) and the steric bulk of the molecule. For example, in the context of NAPE-PLD inhibitors, while large substituents on the phenyl group were tolerated at the ortho position, both electron-donating and electron-withdrawing substituents at the para position reduced activity. acs.org This suggests specific spatial and electronic requirements within the binding pocket.

The interaction of phenolic compounds with proteins is complex and can involve both non-covalent and covalent binding. researchgate.net The chemical structure of the phenolic compound strongly influences these interactions. researchgate.net Phenoloxidases, for example, can mediate the covalent binding of phenolic compounds to proteins and other biomolecules. researchgate.net Understanding these interactions is crucial for designing analogs with desired biological effects and avoiding unwanted off-target activities.

The following table summarizes the impact of various substitutions on the phenolic moiety on the activity of different classes of compounds.

| Parent Scaffold | Modification on Phenolic Moiety | Effect on Activity | Reference |

| Pyrimidine-4-carboxamides | ortho-Phenyl substitution on phenyl group | Tolerated | acs.org |

| Pyrimidine-4-carboxamides | para-Chloro, -CF3, -methyl, or -methoxy on phenyl group | Reduced activity | acs.org |

| Phenolics in PhIP formation | o- and p-diphenols | Promoted formation | csic.es |

| Phenolics in PhIP formation | m-diphenols and 1,3,5-triphenols | Inhibited formation | csic.es |

Rational Design of Analogs Based on Computational and Spectroscopic Feedback

The development of potent and selective analogs of this compound is increasingly guided by rational design principles, which leverage computational and spectroscopic techniques. These methods provide valuable insights into the ligand-target interactions, helping to prioritize synthetic efforts and design molecules with improved properties.

Computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, plays a pivotal role in understanding how analogs bind to their target proteins. For instance, molecular docking studies have been used to predict the binding modes of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors, helping to rationalize their observed activities. mdpi.com Similarly, docking studies of chromone-pyrimidine derivatives against BCR-ABL tyrosine kinase have guided the design of potent anti-cancer agents. researchgate.net

X-ray crystallography provides high-resolution structural information of the ligand-protein complex, offering a detailed map of the binding interactions. This information is invaluable for structure-based drug design. For example, the X-ray crystal structures of 2-sulfonylpyrimidines bound to a mutant p53 protein have confirmed the specific arylation sites, providing a structural basis for their mechanism of action. acs.org

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are used to confirm the structure of synthesized analogs and can also provide information about their interaction with target macromolecules. NMR assays have been employed to determine the reaction rates of covalent inhibitors with their targets, allowing for the fine-tuning of reactivity. acs.org

The integration of these computational and spectroscopic methods creates a powerful feedback loop for the rational design of new analogs. By predicting and then experimentally validating the binding modes and activities of novel compounds, researchers can iteratively refine their designs to achieve the desired therapeutic profile. This approach has been successfully applied to various classes of compounds, including inhibitors for BRD4 and PLK1, where active compounds were shown to fit the binding site of a known inhibitor and exhibited ideal drug-like properties. mdpi.com

Advanced Applications and Broader Research Impact of 4 5 Amino 2 Pyrimidyl Phenol and Its Analogs

Contributions to Organic Synthesis and Material Science

The unique electronic and structural characteristics of the 4-(5-amino-2-pyrimidyl)phenol scaffold make it a valuable component in both the synthesis of intricate organic molecules and the construction of advanced materials.

Role as Versatile Building Blocks in Complex Molecule Synthesis

The this compound framework is a quintessential example of a versatile building block in organic synthesis. Pyrimidine-based starting materials are frequently used as foundational structures for creating more complex molecules with applications in medicinal chemistry and material science. nih.gov The presence of multiple reaction sites—the amino group, the phenolic hydroxyl group, and the pyrimidine (B1678525) ring itself—allows for a variety of chemical transformations.

Intermediate in the Development of Advanced Organic Compounds

The role of this compound and its analogs as intermediates is particularly prominent in the field of medicinal chemistry. The pyrimidine core is a key feature in numerous therapeutic agents. For example, derivatives of 2-aminopyrimidine (B69317) have been synthesized and evaluated as potent inhibitors of enzymes like β-glucuronidase, which is associated with conditions such as colon cancer. mdpi.com

The general synthetic strategy often involves the reaction of a pyrimidine derivative with various amines or other nucleophiles to create a diverse set of compounds. mdpi.comnih.gov A notable example is the synthesis of a series of 4-amino-2-phenylpyrimidine derivatives that act as agonists for GPR119, a receptor involved in glucose homeostasis. nih.gov One such compound, 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine, demonstrated the ability to improve glucose tolerance in animal models. nih.gov Similarly, the well-known cancer drug Imatinib contains a related N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine structure, highlighting the importance of this pyrimidine scaffold in pharmaceuticals. lgcstandards.com Furthermore, 5-Amino-2,4-di-tert-butylphenol serves as a critical intermediate in the multi-step synthesis of Ivacaftor, a drug for treating cystic fibrosis.

The following table summarizes examples of advanced organic compounds derived from aminopyrimidine intermediates and their applications.

| Intermediate Class | Resulting Compound Class | Therapeutic Target/Application |

| 2-Aminopyrimidine derivatives | Substituted 2,4-pyrimidinediamines | β-Glucuronidase Inhibition |

| 4-Amino-2-phenylpyrimidine derivatives | 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine | GPR119 Agonism (Diabetes) |

| N-phenyl-pyrimidineamine derivatives | N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | Tyrosine-kinase Inhibition (Cancer) |

| Aminophenol derivatives | Ivacaftor | CFTR Potentiator (Cystic Fibrosis) |

Utilization in Novel Material Systems with Tunable Properties

The pyrimidine ring's electron-deficient nature makes it a key component in materials designed for optoelectronic applications. researchgate.netresearchgate.net When incorporated into push-pull (D-π-A) molecular architectures, where an electron-donating group is linked to an electron-accepting group via a π-conjugated system, pyrimidine acts as a strong electron acceptor. researchgate.netresearchgate.net This arrangement facilitates intramolecular charge transfer (ICT), a phenomenon that governs the optical and electronic properties of organic materials. researchgate.net

These pyrimidine-based materials are integral to the development of Organic Light-Emitting Diodes (OLEDs). researchgate.netoled.com In OLEDs, thin films of organic materials are sandwiched between electrodes; applying electricity causes the organic layers to emit light. oled.comcrimsonpublishers.com The color and efficiency of this light emission can be controlled by carefully designing the organic molecules. tcichemicals.com Arylvinylpyrimidine scaffolds, for instance, are a tunable platform for luminescent materials whose emission properties are highly sensitive to their environment. researchgate.net The versatility of organic materials allows for tunable optical properties based on molecular design and device geometry, making them suitable for next-generation displays and lighting. tcichemicals.comacs.org The ability to modify the pyrimidine scaffold allows for the fine-tuning of properties like fluorescence quantum yields, charge transport capabilities, and stability, which are crucial for creating high-performance OLEDs. researchgate.netrsc.org